WS6
Description
Historical Development and Discovery
The discovery of this compound emerged from systematic high-throughput screening efforts conducted by researchers seeking novel compounds capable of inducing beta cell proliferation. The compound was identified through extensive cell-based screening programs utilizing rodent beta cell lines, representing a culmination of efforts to move type 1 diabetes treatment away from traditional insulin injection therapy toward potentially curative approaches. The initial screening process involved examining approximately 850,000 compounds, with this compound emerging as one of the most promising candidates among 80 preliminary hits that demonstrated beta cell proliferation activity.
The development timeline of this compound can be traced to the early 2010s, when the Schultz laboratory at the Scripps Research Institute initiated comprehensive screening programs to identify small molecule inducers of pancreatic beta cell proliferation. This systematic approach represented a paradigm shift in diabetes research, moving beyond traditional growth factor-based strategies toward small molecule therapeutics that could potentially be developed into pharmaceutical interventions. The compound received its designation as this compound following rigorous characterization studies that confirmed its biological activity and established its potential as a research tool and therapeutic candidate.
The historical significance of this compound's discovery extends beyond its immediate applications in diabetes research, as it represents one of the first small molecules identified through modern high-throughput screening techniques specifically designed to target pancreatic beta cell proliferation. This achievement marked a critical milestone in the field of regenerative medicine, demonstrating the feasibility of using chemical approaches to stimulate endogenous pancreatic cell regeneration. The successful identification of this compound has since inspired numerous follow-up studies and has established a foundation for the development of related compounds with similar or enhanced biological activities.
Chemical Identification and Classification
This compound is chemically identified as 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzeneacetamide, bearing the Chemical Abstracts Service registry number 1421227-53-3. The compound possesses a molecular formula of C29H31F3N6O3 and exhibits a molecular weight of 568.59 daltons. The structural complexity of this compound reflects its sophisticated design, incorporating multiple functional groups that contribute to its biological activity and selectivity profiles.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C29H31F3N6O3 |
| Molecular Weight | 568.59 daltons |
| Chemical Abstracts Service Number | 1421227-53-3 |
| Physical Appearance | Off-white to beige solid |
| Purity | Greater than or equal to 98% by High Performance Liquid Chromatography |
| Solubility in Dimethyl Sulfoxide | Greater than or equal to 100 milligrams per milliliter |
The structural analysis of this compound reveals several key functional domains that contribute to its biological activity. The compound contains a pyrimidine core structure linked to a cyclopropylcarbonyl group, which appears to be essential for its interaction with target proteins. Additionally, the presence of a trifluoromethyl-substituted phenyl ring and a methylpiperazine moiety suggests that these structural elements play crucial roles in determining the compound's binding affinity and selectivity. The overall architecture of this compound reflects careful molecular design principles that optimize both potency and specificity for its intended biological targets.
The chemical classification of this compound places it within the category of small molecule kinase inhibitors, specifically targeting the inhibitor of kappa B kinase pathway and Erb3 binding protein-1. This classification reflects the compound's primary mechanism of action, which involves modulation of specific protein kinases that regulate cellular proliferation pathways. The compound's multi-target profile distinguishes it from single-target kinase inhibitors, providing a broader spectrum of biological activities that contribute to its versatility in research applications.
Significance in Cellular Biology Research
The significance of this compound in cellular biology research extends far beyond its initial identification as a beta cell proliferation inducer, encompassing multiple areas of biological investigation that have revealed its broad therapeutic potential. In pancreatic research, this compound has demonstrated remarkable efficacy in stimulating both beta and alpha cell proliferation in human pancreatic islets, with studies showing a four-fold increase in proliferation rates compared to control conditions. This dual activity on pancreatic endocrine cells has provided researchers with valuable insights into the mechanisms governing islet cell regeneration and has established this compound as an essential tool for diabetes research.
| Research Application | Observed Effect | Effective Concentration |
|---|---|---|
| Beta Cell Proliferation | Four-fold increase in proliferation | 1.0 micromolar |
| Alpha Cell Proliferation | Four-fold increase in proliferation | 1.0 micromolar |
| Neurogenesis Enhancement | Increased hippocampal neurogenesis | 2.2 milligrams per kilogram |
| Acute Myeloid Leukemia Cell Inhibition | Significant cytotoxicity | 0.24 nanomolar |
| Chronic Myeloid Leukemia Cell Inhibition | Moderate cytotoxicity | 40.48 nanomolar |
The compound's mechanism of action involves modulation of the Erb3 binding protein-1 and the inhibitor of kappa B kinase pathway, representing a sophisticated approach to cellular regulation that distinguishes this compound from other proliferation-inducing agents. Through affinity pulldown and kinase profiling studies, researchers have identified these pathways as critical mediators of this compound's biological effects, providing a molecular foundation for understanding how the compound achieves its diverse biological activities. This mechanistic understanding has enabled researchers to design more targeted experiments and has facilitated the development of structure-activity relationships that guide future compound optimization efforts.
In neurological research, this compound has demonstrated significant potential as a neurogenesis-promoting agent, with studies in chronic unpredictable mild stress models showing enhanced hippocampal neurogenesis and antidepressant effects. These findings have expanded the scope of this compound research beyond pancreatic applications, establishing the compound as a valuable tool for investigating neural stem cell biology and neurodegenerative processes. The ability of this compound to promote both pancreatic and neural cell proliferation suggests the involvement of fundamental cellular pathways that are conserved across different tissue types, providing opportunities for broader therapeutic applications.
The significance of this compound in cancer research has emerged through studies demonstrating its ability to selectively target specific leukemia cell lines while maintaining relatively low toxicity toward normal cells. The compound exhibits potent activity against FLT3-ITD positive acute myeloid leukemia cells with inhibitory concentration 50 values in the sub-nanomolar range, while showing more moderate activity against chronic myeloid leukemia cells. This differential activity profile suggests that this compound may possess inherent selectivity mechanisms that could be exploited for therapeutic applications, making it an attractive candidate for further development in oncology research.
Properties
CAS No. |
141227-53-3 |
|---|---|
Molecular Formula |
C₂₉H₃₁F₃N₆O₃ |
Molecular Weight |
568.59 |
Synonyms |
4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide; |
Origin of Product |
United States |
Scientific Research Applications
Diabetes Treatment
WS6 has emerged as a promising compound for the treatment of diabetes due to its ability to stimulate the proliferation of pancreatic islet cells. Research indicates that this compound promotes both alpha and beta cell proliferation without adversely affecting cell viability or differentiation.
- Proliferative Effects : In vitro studies have demonstrated that this compound can induce a seven-fold increase in cellular proliferation within human islets, effectively enhancing the overall islet mass necessary for successful diabetes management .
- Viability and Differentiation : Importantly, this compound does not alter the proportion of insulin-positive beta cells or affect key transcription factors associated with beta cell function. This suggests that this compound maintains the differentiated state of these cells while promoting their growth .
- Animal Studies : In mouse models, this compound has been shown to improve blood glucose levels, reinforcing its potential as a therapeutic agent for diabetes .
Ocular Health
This compound has also been investigated for its effects on trabecular meshwork cells, which play a crucial role in regulating intraocular pressure (IOP). Elevated IOP is a primary risk factor for glaucoma.
- Inhibition of Actin Formation : Studies indicate that this compound inhibits actin formation in trabecular meshwork cells, which can help lower IOP. This effect is particularly relevant when considering treatments for glaucoma caused by elevated ocular pressure .
- Cytotoxicity Assessment : Research has assessed the cytotoxic effects of this compound on trabecular meshwork cells, revealing that it can induce cell death at higher concentrations but remains effective at lower doses for therapeutic purposes .
Case Study on Islet Cell Proliferation
A study conducted on human islet cells treated with this compound showed significant increases in both beta and alpha cell populations. The research involved quantifying cell viability through flow cytometry and assessing apoptosis via TUNEL staining, confirming that this compound treatment did not lead to increased apoptosis compared to control groups .
Glaucoma Therapeutics
In another study focusing on trabecular meshwork cells, researchers utilized confocal microscopy to visualize the effects of this compound on actin formation. The findings indicated a marked reduction in actin polymerization upon treatment with this compound, suggesting its potential utility in managing glaucoma by lowering IOP .
Summary Table of Applications
Comparison with Similar Compounds
Comparison in Virology: Antibody WS6
Mechanism and Epitope Specificity
Antibody this compound neutralizes viruses by binding to a stem-helical supersite in the S2 subunit, which is occluded in both pre- and post-fusion spike conformations. Key residues include Phe1148, Leu1152, Tyr1155, and Phe1156, forming a hydrophobic cluster critical for cross-coronavirus recognition .
Table 1: Comparison of this compound with Other Beta-Coronavirus Antibodies
| Compound | Target Epitope | Neutralization Mechanism | Breadth of Activity | Key Residues Targeted |
|---|---|---|---|---|
| This compound | S2 stem-helix (residues 1148–1156) | Inhibits fusion post-attachment | SARS-CoV-2, SARS-CoV, MERS-CoV | Phe1148, Leu1152, Tyr1155, Phe1156 |
| S2P6 | S2 stem-helix | Prevents membrane fusion | SARS-CoV-2 variants | Partially overlaps with this compound site |
| B6 | S2 stem (MERS-CoV) | Disrupts pre-fusion spike | MERS-CoV | Helical interface residues |
Key Findings :
Comparison in Oncology: Small Molecule this compound
Structural and Functional Profile
This compound acts as a multi-target inhibitor, modulating EBP1, NFκB, and kinases (FLT3, ABL1). Its structure includes a tri-fluoromethyl-phenyl ring and methylpiperazine , enabling hinge-region binding in kinases similar to ponatinib .
Table 2: this compound vs. Tyrosine Kinase Inhibitors in FLT3-ITD+ AML
| Compound | Primary Targets | EC50 (AML Cells) | Synergy Partners | Clinical Stage |
|---|---|---|---|---|
| This compound | FLT3, ABL1, EBP1 | <1 µM | Cabozantinib, Ispinesib | Preclinical |
| Ponatinib | BCR-ABL1, FLT3 | 2–10 nM | N/A | FDA-approved (CML) |
| Cabozantinib | MET, VEGFR2 | 5–20 nM | This compound, Ispinesib | FDA-approved (RCC) |
Key Findings :
- This compound mimics ponatinib’s kinase inhibition but with broader target range, including EBP1 .
- In combination with cabozantinib, this compound shows synergistic apoptosis induction in FLT3-ITD+ AML patient samples .
- Limitations: this compound has a narrow therapeutic window due to off-target toxicity in non-malignant cells .
Comparison with Analogues in Cancer Therapy
To address toxicity, this compound analogues were developed:
Table 3: this compound Analogues in Neuroblastoma Therapy
| Compound | Structural Modification | PA2G4 Binding Affinity | Therapeutic Window (vs. This compound) |
|---|---|---|---|
| This compound | Base structure (trifluoromethyl group) | High | 2.1-fold |
| #3567 | R1: 2,3-dimethylphenol | Moderate | 2.7-fold |
| #5333 | R2: Bromine substitution | High | 70-fold lower toxicity |
Comparison in Materials Science: this compound as a Dye
In dye-sensitized solar cells (DSSCs), this compound (a benzothiadiazole-thiophene dye) underperforms compared to WS5:
| Dye | Light Absorption Band | PCE | JSC (mA cm⁻²) | VOC (mV) |
|---|---|---|---|---|
| WS5 | 400–600 nm | 4.2% | 9.01 | 640 |
| This compound | 450–650 nm | 3.5% | 7.14 | 640 |
Key Findings :
- Despite red-shifted absorption, this compound’s lower JSC reduces efficiency, likely due to unfavorable charge recombination .
Q & A
Q. What structural features enable WS6 to neutralize diverse beta-coronaviruses?
this compound targets a conserved helical epitope in the S2 subunit of beta-coronavirus spike proteins. Crystal structures (2-Å resolution) reveal binding to a hydrophobic cluster spanning three helical turns, framed by acidic residues. This supersite is critical for fusion inhibition post-viral attachment, as shown via pseudovirus neutralization assays on 293 flpin-TMPRSS2-ACE2 cells .
Q. How is this compound’s cross-reactivity validated experimentally?
Binding kinetics are quantified using Bio-Layer Interferometry (BLI) and ELISA against prefusion-stabilized spikes (SARS-CoV-2 variants, SARS-CoV, bat coronaviruses). Neutralization breadth is confirmed via lentiviral pseudotype assays, with triplicate technical replicates to ensure statistical rigor .
Q. What bioinformatics methods identify this compound’s target genes in transcriptome studies?
Differential gene expression analysis uses thresholds of |Log2 fold change| ≥ 2 and P-value < 0.001. Heatmaps and volcano plots visualize up-/downregulated genes (e.g., anthocyanin biosynthesis genes like DFR and UFGT in Anthurium studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound analogues for oncogenic protein inhibition?
Focus on modifying the R2 position of this compound analogues:
- Replace trifluoromethyl groups with bioisosteres (e.g., iodide, isopropyl).
- Systematically vary carbon chain lengths between amino groups and aromatic rings.
- Test enantiomers to assess spatial effects on cytotoxicity. IC50 optimization requires iterative synthesis and in vitro neuroblastoma cell assays .
Q. What strategies resolve contradictions in this compound’s binding vs. neutralization data (e.g., MERS-CoV spike binding without neutralization)?
Combine functional assays (e.g., fusion inhibition kinetics) with structural modeling of epitope accessibility. Use cryo-EM to compare this compound-bound MERS-CoV spike conformations versus neutralized coronaviruses. Address discrepancies by analyzing post-attachment fusion steps .
Q. How do researchers design rigorous controls for this compound’s transcriptome analysis in plant mutants?
Include biological replicates (e.g., this compound vs. MS6 spathe stages) and normalize raw RNA-seq data using RPKM/TPM. Validate findings with qRT-PCR on key genes (e.g., AN2). Public repositories like NCBI’s GEO ensure reproducibility .
Methodological Guidance
Q. What statistical frameworks ensure robustness in this compound’s neutralization data?
Apply nonlinear regression (4-parameter logistic curve) to calculate IC50 values from dose-response curves. Use ANOVA for cross-variant comparisons, adjusting for multiple testing (e.g., Benjamini-Hochberg correction) .
Q. How to optimize in vitro assays for this compound’s inhibition of PA2G4-MYCN interactions?
Use fluorescence polarization assays with purified proteins and titrate this compound concentrations (1 nM–100 µM). Include negative controls (scrambled peptides) and validate with co-immunoprecipitation in neuroblastoma cell lines .
Data Integrity & Reproducibility
Q. What protocols document this compound’s crystallographic data transparency?
Deposit raw diffraction data in the Protein Data Bank (PDB). Annotate refinement statistics (e.g., R-factors, Ramachandran outliers) and provide validation reports from MolProbity .
Q. How to address batch effects in transcriptome studies involving this compound plant mutants?
Apply ComBat or SVA normalization to raw read counts. Disclose RNA extraction kits and sequencing platforms (e.g., Illumina NovaSeq) in supplemental materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
